Bupropion

Description

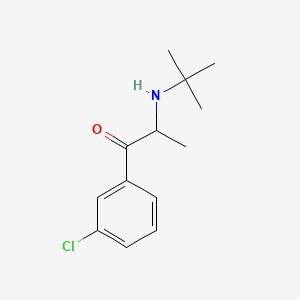

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022706 | |

| Record name | Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 52 °C at 0.005 mm Hg | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil | |

CAS No. |

34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9 | |

| Record name | (±)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPROPION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233-234 °C | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Neurobiological Mechanisms of Action of Bupropion

Norepinephrine-Dopamine Reuptake Inhibition

Bupropion (B1668061) exerts a significant part of its pharmacological effects by inhibiting the reuptake of norepinephrine (B1679862) and dopamine (B1211576) in the synaptic cleft. drugbank.comnih.govnih.gov This action is mediated by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively. drugbank.compsychopharmacologyinstitute.com By blocking these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine, thereby enhancing neurotransmission in pathways associated with mood, reward, and motivation. nih.govpsychscenehub.com

Inhibition of Dopamine Transporter (DAT)

This compound also inhibits the reuptake of dopamine by blocking the DAT. drugbank.compsychopharmacologyinstitute.com Preclinical studies, including microdialysis in animal models, have demonstrated that this compound administration increases extracellular dopamine concentrations in brain regions such as the nucleus accumbens and prefrontal cortex. nih.govpsychscenehub.com However, human positron emission tomography (PET) studies have shown relatively low occupancy of striatal DAT sites by this compound and its metabolites at therapeutic doses, typically around 20%, with a range of approximately 14% to 26%. wikipedia.orgnih.govnih.govresearchgate.net This level of DAT occupancy is considerably lower than that observed with other dopaminergic medications like methylphenidate, which occupies over 50% of DAT sites at therapeutic doses. wikipedia.org These findings have led to questions regarding the extent to which DAT inhibition alone accounts for this compound's therapeutic effects, suggesting that other mechanisms, such as its effects on nicotinic acetylcholine (B1216132) receptors, may also play a crucial role. wikipedia.orgresearchgate.netnih.gov

Comparative Analysis with Other Monoaminergic Modulators

This compound's mechanism of dual norepinephrine and dopamine reuptake inhibition distinguishes it from other classes of antidepressants. Unlike SSRIs, which selectively inhibit serotonin (B10506) reuptake, or SNRIs (serotonin-norepinephrine reuptake inhibitors) and TCAs, which inhibit both serotonin and norepinephrine reuptake to varying degrees, this compound has negligible effects on serotonin transport or receptors. drugbank.comnih.govpsychscenehub.com This lack of significant serotonergic activity is thought to contribute to this compound's distinct clinical profile, including a lower incidence of certain side effects commonly associated with serotonergic antidepressants, such as sexual dysfunction, weight gain, and sedation. drugbank.comnih.govpsu.edu Compared to classical tricyclic antidepressants, this compound is considered a relatively weaker inhibitor of norepinephrine and dopamine uptake. drugbank.com

Nicotinic Acetylcholine Receptor Antagonism

In addition to its effects on monoamine transporters, this compound also acts as a non-competitive antagonist at several subtypes of neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.orgpsychopharmacologyinstitute.comnih.gov This action is believed to contribute to its therapeutic effects, particularly in smoking cessation. drugbank.compsychopharmacologyinstitute.comthieme-connect.com

Non-competitive Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

This compound's antagonism of nAChRs is described as non-competitive, meaning it does not compete directly with acetylcholine or nicotine (B1678760) for the primary binding site on the receptor. nih.govthieme-connect.com Instead, it is thought to bind to a different site on the receptor complex, potentially within the ion channel pore, thereby altering the receptor's conformation or function and inhibiting the flow of ions through the channel. thieme-connect.comnih.gov This functional blockade is considered insurmountable by increasing concentrations of the agonist. nih.govresearchgate.net Research suggests that this non-competitive mechanism may involve this compound binding to the receptor in different conformational states, such as the resting or open channel states, and potentially accelerating the receptor's desensitization. thieme-connect.comnih.gov

Specific nAChR Subtype Interactions (e.g., α3β2, α4β2, α7)

This compound has demonstrated inhibitory activity at various neuronal nAChR subtypes, with some degree of selectivity. nih.govthieme-connect.comresearchgate.net Studies have shown that this compound blocks the activation of α3β2, α4β2, and α7 nAChRs. nih.govresearchgate.netresearchgate.net Research indicates that this compound is approximately 50 times more effective in blocking α3β2 receptors and 12 times more effective in blocking α4β2 receptors compared to α7 receptors. nih.govresearchgate.net The interaction with α4β2-containing nAChRs is particularly relevant given that these receptors are the most abundant high-affinity nicotine binding sites in the brain and play a significant role in nicotine addiction. thieme-connect.comfrontiersin.org Inhibition of these receptors by this compound may contribute to reducing nicotine's reinforcing effects and alleviating withdrawal symptoms. drugbank.comthieme-connect.com Studies have also investigated the binding sites of this compound within the transmembrane domain of nAChRs, suggesting interaction with specific residues. nih.gov

Implications for Neurotransmission Modulation

This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). This mechanism involves the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), located on the presynaptic neuronal membrane. By blocking the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, this compound increases the extracellular concentrations of these neurotransmitters. drugbank.comnih.govnih.govshanghaiarchivesofpsychiatry.orgshanghaiarchivesofpsychiatry.orgpsu.eduresearchgate.net This leads to enhanced synaptic activity in pathways associated with mood regulation, motivation, attention, and reward processing. shanghaiarchivesofpsychiatry.orgshanghaiarchivesofpsychiatry.org The resulting potentiation of noradrenergic and dopaminergic signaling is thought to underlie this compound's antidepressant and stimulant-like effects. nih.govshanghaiarchivesofpsychiatry.org Research indicates that this compound's effects on dopamine are considered weak, and their clinical significance has been a subject of discussion. wikipedia.org

Vesicular Monoamine Transporter (VMAT) Modulation

Beyond its direct inhibition of reuptake transporters, this compound has also been shown to influence the vesicular monoamine transporter 2 (VMAT-2). VMAT-2 is responsible for sequestering cytoplasmic monoamines, including dopamine and norepinephrine, into synaptic vesicles for storage and subsequent release. researchgate.netnih.govresearchgate.netnih.govnih.gov

Facilitation of Vesicular Dopamine Uptake

Studies have demonstrated that this compound can increase vesicular dopamine uptake. researchgate.netnih.govpharmgkb.org This effect appears to be rapid, reversible, and dose-dependent. nih.gov Research in rats has shown that this compound increases vesicular dopamine uptake and this is associated with a redistribution of VMAT-2 protein. nih.govpharmgkb.org This facilitation of vesicular uptake is hypothesized to occur indirectly through the inhibition of the dopamine transporter (DAT). researchgate.net By blocking DAT, this compound may lead to an increase in cytoplasmic dopamine, which is then available for sequestration into vesicles by VMAT-2. researchgate.net This mechanism has been compared to that of methylphenidate, another DAT inhibitor that also increases vesicular dopamine uptake through VMAT-2 redistribution. researchgate.netnih.gov The this compound-induced increase in vesicular dopamine uptake was prevented by pretreatment with a dopamine D2 receptor antagonist in one study, suggesting a potential involvement of D2 receptors in this process. nih.gov

Absence of Clinically Significant Serotonergic Effects

A key characteristic distinguishing this compound from many other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), is its minimal to absent effect on the serotonergic system. drugbank.comnih.govnih.govpsu.eduresearchgate.nettga.gov.au

Other Potential Neuropharmacological Targets

Beyond its well-established actions on norepinephrine and dopamine transporters, this compound has been investigated for its influence on other neurobiological targets that may contribute to its therapeutic profile, particularly in conditions beyond major depressive disorder, such as obesity and potentially certain aspects of stress-related disorders.

Glutamatergic System Modulation

The glutamatergic system, utilizing glutamate (B1630785) as the brain's most abundant excitatory neurotransmitter, plays a crucial role in synaptic plasticity, learning, memory, and mood regulation. auvelity.comdrugs.com Dysregulation of glutamate neurotransmission has been implicated in the pathophysiology of major depressive disorder. mdpi.compsychiatrist.com

While this compound is not classified as a primary glutamatergic agent, some evidence suggests it may exert modulatory effects on this system. Studies investigating the combination of this compound with dextromethorphan (B48470), an NMDA receptor antagonist and sigma-1 receptor agonist, highlight a potential indirect influence on glutamatergic signaling. drugs.commdpi.compsychiatrist.comwikipedia.orgnih.govmedpagetoday.compharmacytimes.comresearchgate.netpsychiatryonline.org This combination, approved for major depressive disorder, is thought to modulate glutamatergic pathways, with dextromethorphan acting on the NMDA receptor and sigma-1 receptor, and this compound increasing the bioavailability of dextromethorphan through CYP2D6 inhibition. psychiatrist.comwikipedia.orgnih.govmedpagetoday.compharmacytimes.compsychiatryonline.orgacs.org

Preclinical research has also explored the direct effects of this compound on glutamate release. One study in rat cerebral cortex nerve terminals (synaptosomes) found that this compound exhibited a dose-dependent inhibition of 4-aminopyridine (B3432731) (4-AP)-evoked glutamate release. researchgate.net This inhibitory effect was linked to the suppression of voltage-dependent Ca²⁺ channels and the MEK/ERK signaling pathway. researchgate.net

Furthermore, this compound has been shown to inhibit serotonin type 3A (5-HT₃A) and heteromeric 5-HT₃AB receptors, which are ligand-gated ion channels that can modulate the release of various neurotransmitters, including glutamate. nih.govbiorxiv.org Inhibition of these receptors by this compound may contribute to its effects at clinically relevant concentrations. biorxiv.org

Hypothalamic Pro-opiomelanocortin (POMC) Neuron Activity

This compound has been shown to influence the activity of pro-opiomelanocortin (POMC) neurons, particularly in the hypothalamus. drugbank.comwikipedia.orgshanghaiarchivesofpsychiatry.orgnih.govnih.govgpnotebook.comoup.commedicalacademic.co.zadrugbank.comclinmedjournals.org These neurons are crucial for regulating appetite and energy balance. wikipedia.orgshanghaiarchivesofpsychiatry.orgnih.gov

Studies, particularly those examining the combination of this compound with naltrexone (B1662487) (an opioid receptor antagonist), demonstrate that this compound stimulates hypothalamic POMC neurons. drugbank.comshanghaiarchivesofpsychiatry.orgnih.govnih.govgpnotebook.comoup.commedicalacademic.co.zadrugbank.comclinmedjournals.org This stimulation leads to the secretion of alpha-melanocyte stimulating hormone (α-MSH), a peptide with anorexigenic properties that promotes satiety. nih.govgpnotebook.comoup.comclinmedjournals.org Naltrexone, by blocking opioid receptors (specifically mu-opioid receptors), prevents the auto-inhibition of POMC neurons by beta-endorphin, an endogenous opioid peptide also derived from POMC. drugbank.comshanghaiarchivesofpsychiatry.orgnih.govnih.govgpnotebook.comoup.commedicalacademic.co.zadrugbank.comclinmedjournals.org This synergistic action of this compound and naltrexone on POMC neurons is thought to contribute to reduced food intake and increased energy expenditure. drugbank.comshanghaiarchivesofpsychiatry.orgdrugbank.com

Research findings highlight the role of POMC neurons in the weight loss effects observed with this compound, particularly in combination with naltrexone. shanghaiarchivesofpsychiatry.orgnih.govnih.govoup.commedicalacademic.co.zadrugbank.com

| Mechanism | Effect on POMC Neurons | Outcome (related to appetite/energy) |

| This compound alone | Stimulates | Promotes satiety, reduces appetite |

| This compound + Naltrexone | Stimulates (augmented) | Enhanced satiety, reduced food intake, increased energy expenditure drugbank.comshanghaiarchivesofpsychiatry.orgdrugbank.com |

Influence on Stress-Related Neurocircuitry

Stress-related neurocircuitry, including regions like the amygdala, prefrontal cortex, and hippocampus, plays a significant role in the manifestation of mood and anxiety disorders. researchgate.netncl.ac.uknih.govimrpress.comresearchgate.net Dysregulation within these circuits is often observed in conditions like depression and post-traumatic stress disorder (PTSD). nih.govresearchgate.netresearchgate.net

Studies using pharmacological magnetic resonance imaging (phMRI) in rats have investigated the effects of chronic this compound administration on activity in these brain regions. Chronic this compound treatment (30 mg/kg/day for 14 days) produced robust increases in BOLD responses in the hippocampus, amygdala, and prefrontal cortex. researchgate.netncl.ac.uk These findings suggest that this compound can modulate activity within these key areas of stress-related neurocircuitry.

In clinical studies involving patients with major depressive disorder, this compound extended-release (XL) therapy has been associated with attenuated fMRI activation in the amygdala and related brain regions during emotional distracters. nih.gov Changes in amygdala activation also correlated with improvements in depression symptom severity. nih.gov This suggests that this compound may influence the processing of negative emotions within the amygdala, a region critically involved in the fear and stress response.

Furthermore, this compound has been explored for its potential to normalize hypothalamic-pituitary-adrenal (HPA) axis functioning, which is often dysregulated in stress-related conditions. researchgate.netcancer.govcancer.gov While some studies in humans did not find an effect on certain peripheral hormones regulated by the HPA axis, preclinical data in rats suggest a potential influence, possibly mediated by dopaminergic effects. physiology.orgphysiology.org

| Brain Region | Effect of Chronic this compound (Rat phMRI) | Effect of this compound XL (Human fMRI in MDD) | Potential Role in Stress/Mood Circuitry |

| Hippocampus | Increased BOLD response researchgate.netncl.ac.uk | Not specifically reported in search results for this compound monotherapy | Learning, memory, stress response regulation researchgate.netncl.ac.uk |

| Amygdala | Increased BOLD response researchgate.netncl.ac.uk | Attenuated activation to emotional stimuli nih.gov | Processing of emotions, fear, stress response nih.govresearchgate.net |

| Prefrontal Cortex | Increased BOLD response researchgate.netncl.ac.uk | Changes in activation nih.gov | Executive function, mood regulation, stress response modulation researchgate.netncl.ac.uknih.gov |

| Hypothalamus | No significant acute change, chronic effect not specifically detailed in search results | Not specifically reported in search results | HPA axis regulation, appetite, stress response drugbank.comwikipedia.orgshanghaiarchivesofpsychiatry.orgnih.govnih.govgpnotebook.comoup.commedicalacademic.co.zadrugbank.comclinmedjournals.orgresearchgate.netcancer.govcancer.gov |

It is important to note that while these findings suggest an influence of this compound on stress-related neurocircuitry, the precise mechanisms and clinical implications in various stress-related disorders require further investigation. Some studies, for instance, have not found this compound monotherapy to be effective in treating PTSD. researchgate.net

Pharmacokinetic and Pharmacodynamic Research of Bupropion

Absorption and Distribution Kinetics

Following oral administration, bupropion (B1668061) is rapidly absorbed and extensively distributed throughout the body. nih.govnih.gov It is subject to significant first-pass metabolism, which means a substantial portion of the initial dose is metabolized by the liver before it reaches the systemic circulation. umich.edunih.gov

The absolute bioavailability of this compound in humans has not been established because an intravenous formulation for human use is unavailable. fda.gov Consequently, only a small fraction of an orally administered dose is believed to reach the systemic circulation as the unchanged parent drug. fda.gov

Relative bioavailability studies have been conducted to compare different formulations. For instance, research indicates that the relative bioavailability of extended-release (ER) formulations of this compound hydrochloride ranges from 72.3% to 78.8% when compared to a 75 mg immediate-release (IR) formulation. researchgate.net

This compound demonstrates significant binding to human plasma proteins. In vitro studies show that approximately 82% to 88% of this compound is bound to plasma proteins at concentrations up to 200 mcg/mL. umich.edudrugbank.com This binding does not appear to limit its wide tissue distribution. nih.gov

The major metabolites of this compound also bind to plasma proteins, but to varying degrees. Hydroxythis compound (B195616), a primary metabolite, shows a similar extent of protein binding to the parent compound at 77%. umich.edudrugbank.com In contrast, another major metabolite, threohydrothis compound, exhibits about half the protein binding capacity of this compound, at approximately 42%. umich.edudrugbank.com

Table 1: Plasma Protein Binding of this compound and its Major Metabolites

| Compound | Plasma Protein Binding (%) |

|---|---|

| This compound | 82-88% |

| Hydroxythis compound | 77% |

| Threohydrothis compound | 42% |

Metabolism and Biotransformation Pathways

This compound undergoes extensive and complex metabolism in humans, resulting in the formation of several pharmacologically active metabolites. drugbank.comclinpgx.org Only a very small percentage of the parent drug is excreted from the body unchanged, with one study noting that just 0.5% of an oral dose is excreted unchanged in the urine. drugbank.com

The cytochrome P450 (CYP) enzyme system plays a crucial role in the biotransformation of this compound.

CYP2B6 : This is the principal enzyme responsible for the initial metabolism of this compound. droracle.ainih.gov It almost exclusively mediates the hydroxylation of this compound to form its major active metabolite, hydroxythis compound. nih.govmdpi.comresearchgate.net The significant interindividual variability in CYP2B6 expression can lead to differences in this compound metabolism among patients. umich.edu

CYP2C19 : Research suggests that CYP2C19 is also involved in the metabolism of this compound, although it plays a minor role compared to CYP2B6. mdpi.com This enzyme contributes to the formation of other metabolites, such as 4'-hydroxythis compound. clinpgx.orgnih.gov

CYP2D6 : this compound and its metabolites are known to be strong inhibitors of the CYP2D6 enzyme. umich.edu This is a clinically significant characteristic as it can lead to drug-drug interactions when this compound is co-administered with other drugs that are metabolized by CYP2D6. researchgate.net While this compound inhibits this enzyme, computational analyses have suggested that for this compound itself, the potential site of metabolism is positioned away from the enzyme's active heme iron, limiting its metabolism by CYP2D6. uconn.edu

Three primary active metabolites are formed from the extensive metabolism of this compound, and their plasma concentrations can be as high as or higher than those of this compound itself. drugbank.comdroracle.ai

Hydroxythis compound : This major metabolite is formed through the hydroxylation of this compound's tert-butyl group, a reaction catalyzed by CYP2B6. umich.edudrugbank.com At steady state, the peak plasma concentration of hydroxythis compound is approximately 10 times that of the parent drug. drugbank.com Its pharmacological activity is estimated to be about 25% to 50% of the parent compound. umich.edupsychscenehub.com

Threohydrothis compound and Erythrohydrothis compound : These two metabolites are amino-alcohol isomers formed through the reduction of this compound's carbonyl group. umich.edudrugbank.com This reduction is carried out by carbonyl reductase enzymes in the liver and intestine. nih.govdroracle.ai These metabolites are considered to be about five-fold less potent than this compound. psychscenehub.com

Table 2: Major Active Metabolites of this compound

| Metabolite | Formation Pathway | Relative Potency to this compound |

|---|---|---|

| Hydroxythis compound | CYP2B6-mediated hydroxylation | ~50% |

| Threohydrothis compound | Carbonyl reduction | ~20% (5-fold less potent) |

| Erythrohydrothis compound | Carbonyl reduction | ~20% (5-fold less potent) |

This compound is administered as a racemic mixture, containing equal amounts of two enantiomers (R-bupropion and S-bupropion), and it undergoes stereoselective metabolism. nih.govuconn.edu This means that one enantiomer is metabolized differently or at a different rate than the other.

Research has shown a metabolic preference for the (S)-enantiomer. uconn.edu The intrinsic clearance of S-bupropion by CYP2B6 is reported to be three times higher than that of R-bupropion. nih.gov This stereoselective metabolism leads to different plasma concentrations of the enantiomers and their metabolites. In vivo studies have observed that circulating concentrations of R-bupropion are 3 to 6 times higher than those of S-bupropion. nih.gov Similarly, the exposure to the R,R-hydroxythis compound metabolite is 15 to 65 times higher than that of the S,S-hydroxythis compound metabolite. nih.gov The stereoselective reduction of this compound to its hydrothis compound metabolites has also been shown to be dependent on the specific tissue and cellular fraction (e.g., liver vs. intestine). nih.govbohrium.com

Elimination Processes

The elimination of this compound from the body occurs primarily through extensive metabolism, followed by the excretion of its metabolites. The two main pathways for the excretion of these compounds are via the kidneys into the urine and via the gastrointestinal tract into the feces.

Renal excretion is the principal route of elimination for this compound and its metabolites. Following oral administration, approximately 87% of the radioactive dose is recovered in the urine. nih.govaddictionresource.comphysiology.orgreddit.com However, the parent compound, this compound, accounts for a very small fraction of this amount, with only about 0.5% of the dose being excreted unchanged in the urine. addictionresource.compsychopharmacologyinstitute.com This indicates that the vast majority of the substance cleared by the kidneys is in the form of its various metabolites. physiology.org

The profile of metabolites excreted renally is diverse. The major metabolites include hydroxythis compound, threohydrothis compound, and erythrohydrothis compound. One study investigating the recovery of this compound after a single oral dose found that unchanged this compound constituted 0.6% and the metabolite hydroxythis compound comprised 2.8% of the total drug recovered in the urine. psychopharmacologyinstitute.com Another analysis of urinary excretion revealed that the diastereoisomers threohydrothis compound and erythrohydrothis compound together accounted for nearly 30% of all this compound-related species measured in the urine. nih.gov Research has also shown that after a single dose, about 12% of the administered this compound is recovered in the urine as the parent drug and its metabolites within 48 hours. nih.gov Impaired renal function can affect the elimination of these metabolites, potentially leading to their accumulation. researchgate.net

A smaller portion of a this compound dose is eliminated through the feces. Studies show that approximately 10% of an administered dose is recovered in the feces. nih.govaddictionresource.comphysiology.orgreddit.com Similar to renal excretion, the amount of unchanged this compound eliminated via this route is minimal, accounting for less than 0.1% of the dose. psychopharmacologyinstitute.com This confirms that this compound undergoes extensive metabolism before its ultimate elimination from the body.

Table 1: Summary of this compound Elimination Pathways

Pharmacodynamic Correlates of Neurotransmitter Levels

This compound's pharmacodynamic effects are closely linked to its ability to modulate the concentrations of key neurotransmitters in the brain, specifically dopamine (B1211576) and norepinephrine (B1679862). By inhibiting the reuptake of these monoamines, this compound increases their availability in the synaptic cleft. nih.govresearchgate.net

Research, primarily from in vivo microdialysis studies in animal models, has consistently demonstrated that this compound administration leads to a significant, dose-dependent increase in extracellular dopamine levels in several key brain regions. These regions include the nucleus accumbens, striatum, prefrontal cortex, and hippocampus. nih.gov

One study in rats found that intraperitoneal doses of 10, 25, and 100 mg/kg of this compound increased extracellular dopamine in the striatum, with the maximal response occurring within the first 20 minutes. The increases were +76%, +164%, and +443% for each respective dose. Another investigation focusing on the hippocampus of freely moving rats showed that an acute dose of this compound resulted in a 3.5-fold increase in extracellular dopamine levels, which peaked 40 minutes after injection. Similarly, a study examining the hypothalamus in rats reported that a 30 mg/kg dose induced a transient but significant increase of approximately 240% from baseline, while a 100 mg/kg dose led to marked and persistent increases of over 600%.

In parallel with its effects on dopamine, this compound also elevates extracellular concentrations of norepinephrine. This effect has been observed in brain regions such as the prefrontal cortex, nucleus accumbens, and hippocampus. The mechanism is attributed to the inhibition of the norepinephrine transporter. researchgate.net

Studies have quantified this increase. For instance, research in the rat hippocampus demonstrated that an acute this compound injection increased extracellular norepinephrine levels by approximately 3.5-fold. In the rat hypothalamus, this compound's effect was dose-dependent, with a 30 mg/kg dose causing a transient increase of about 240% from baseline, and a 100 mg/kg dose resulting in a sustained increase exceeding 600% of baseline levels.

Table 2: Effect of this compound on Extracellular Neurotransmitter Concentrations in Animal Models

The effects on dopamine turnover are less direct. Acute administration of this compound has been shown to reduce the firing rates of dopaminergic neurons, but this effect has been noted primarily at very high doses. nih.gov In contrast, one study found that sustained administration of this compound for up to 14 days did not alter the firing rate or burst activity of dopamine neurons in the ventral tegmental area. Another clinical study observed that this compound elevated plasma levels of the dopamine metabolite homovanillic acid in patients who did not respond to the treatment, but not in those who did respond, suggesting a complex relationship between this compound, dopamine metabolism, and clinical outcome. nih.gov

Pharmacokinetic/Pharmacodynamic Modeling and Simulation

The complex pharmacokinetic profile of this compound, characterized by extensive metabolism and the significant pharmacological activity of its metabolites, has necessitated the use of advanced modeling and simulation techniques to better understand and predict its behavior in the body. These computational approaches are crucial for exploring the impact of drug-drug interactions (DDIs), drug-gene interactions (DGIs), and the interplay between them.

Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a valuable tool for integrating data from various stages of drug development to simulate the pharmacokinetics of this compound and its metabolites. mdpi.com These models incorporate physiological parameters, drug-specific properties, and information on metabolic pathways to predict drug concentrations in different tissues and organs over time.

A comprehensive whole-body PBPK model for this compound and its three primary metabolites—hydroxythis compound, erythrohydrothis compound, and threohydrothis compound—has been developed and validated using clinical data from numerous studies. nih.govnih.govresearchgate.net This model accounts for the key metabolic pathways, including CYP2B6-mediated hydroxylation and metabolism by CYP2C19 and 11β-hydroxysteroid-dehydrogenase (11β-HSD). nih.govresearchgate.net The model also incorporates the further metabolism of the primary metabolites via glucuronidation by uridine (B1682114) 5′-diphospho-glucuronosyltransferase (UGT) 2B7. nih.govresearchgate.net

The predictive performance of these PBPK models is rigorously evaluated by comparing simulated plasma concentration-time profiles with observed clinical data. nih.gov Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) are compared. nih.gov The robustness of the model is further challenged by its ability to predict the outcomes of various clinical scenarios, including DDIs with inhibitors and inducers of the involved enzymes. nih.govnih.gov For instance, the model has been successfully used to predict interactions with rifampicin (B610482) (a CYP2B6 and CYP2C19 inducer), fluvoxamine (B1237835) (a CYP2C19 inhibitor), and voriconazole (B182144) (a CYP2B6 and CYP2C19 inhibitor). nih.govnih.gov

A significant application of this compound PBPK models is in the investigation of DGIs, particularly concerning polymorphisms in the CYP2B6 gene. nih.govnih.gov These genetic variations can lead to different metabolizer phenotypes (e.g., poor, intermediate, normal, and rapid metabolizers). nih.govnih.gov The model can simulate the impact of various CYP2B6 alleles (such as CYP2B6*1, *4, *5, and *6) on this compound pharmacokinetics, which is crucial as plasma levels of hydroxythis compound and the hydroxythis compound to this compound ratio can be significantly altered in individuals with different genotypes. nih.gov

Below is an interactive table summarizing the key components and applications of a this compound PBPK model.

| Model Component | Description | Application |

| Drug | This compound | Prediction of plasma concentration-time profiles. |

| Metabolites | Hydroxythis compound, Threohydrothis compound, Erythrohydrothis compound | Understanding the contribution of metabolites to the overall pharmacological effect and DDI potential. |

| Metabolic Enzymes | CYP2B6, CYP2C19, 11β-HSD, UGT2B7 | Simulating the impact of enzyme inhibition, induction, and genetic polymorphisms on drug clearance. |

| Genetic Variants | CYP2B6*1, *4, *5, *6 | Predicting pharmacokinetic variability in individuals with different metabolizer phenotypes (poor, intermediate, normal, rapid). |

| Interacting Drugs | Rifampicin, Fluvoxamine, Voriconazole | Simulating and predicting the magnitude of drug-drug interactions. |

The development of such PBPK models, often made publicly available through repositories like the Open Systems Pharmacology model repository, provides a valuable resource for the scientific community to further explore the complex pharmacokinetics of this compound. nih.govnih.gov

Preclinical Investigations of Bupropion S Neurobiological Effects

Animal Models of Neurological and Psychiatric Conditions

Animal models are indispensable tools for understanding the behavioral effects of psychoactive compounds. Bupropion (B1668061) has been evaluated in a range of models designed to simulate aspects of depression, motivation, and addiction.

Models of Depression (e.g., Porsolt Forced Swim Test)

The Porsolt Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of this immobility is interpreted as an antidepressant-like effect.

Studies investigating this compound in the FST have yielded somewhat mixed, though generally positive, results. In one key study, this compound was shown to significantly decrease the duration of immobility in both normal and adrenocorticotropic hormone (ACTH)-treated rats, a model that simulates stress-induced depressive-like states. nih.gov This effect in normal rats was blocked by the administration of D2 and D3 dopamine (B1211576) receptor antagonists, suggesting that the antidepressant-like activity of this compound in this model is mediated by the dopamine system. nih.gov Furthermore, direct infusions of this compound into the nucleus accumbens, a key brain region in the reward pathway, also reduced immobility, reinforcing the role of this area in its mechanism of action. nih.gov

Conversely, at least one study reported that both acute and chronic oral administration of this compound failed to reduce immobility time in Swiss mice in the FST. cambridge.org This highlights potential species-specific differences in the behavioral response to this compound and underscores the complexity of interpreting results from animal models.

| Animal Model | This compound Effect on Immobility | Key Findings | Citation |

|---|---|---|---|

| Normal and ACTH-treated rats | Decreased | Effect blocked by D2/D3 antagonists; effective with direct infusion into nucleus accumbens. | nih.gov |

| Swiss mice | No significant effect | Oral administration (acute and chronic) did not alter immobility time. | cambridge.org |

Models of Reward and Motivation (e.g., Effort-Based Choice)

Clinical depression is often characterized by motivational deficits, such as anergia and a reduced willingness to exert effort for rewards. Preclinical models of effort-based decision-making are therefore valuable for assessing a drug's potential to treat these symptoms. One such model is the progressive ratio/chow feeding choice task. In this paradigm, animals can choose between working for a highly preferred food by lever pressing on a progressively more demanding schedule or consuming a less preferred but freely available chow.

Research using this model has shown that this compound can significantly increase the motivation to work for a preferred reward. Administration of this compound to rats resulted in a significant increase in all measures of progressive ratio lever pressing, including the total number of presses and the highest ratio achieved. nih.govpsu.edunih.gov Concurrently, this compound administration led to a decrease in the consumption of the freely available chow. nih.govpsu.edunih.gov

Notably, these effects were most pronounced in animals that had low baseline levels of work output on the progressive ratio schedule. nih.govnih.gov This suggests that this compound may be particularly effective in reversing pre-existing motivational deficits. The pro-motivational effects of this compound in this model are consistent with its known neurochemical action of increasing dopamine levels in the nucleus accumbens. nih.gov

| Behavioral Measure | Effect of this compound (10.0-40.0 mg/kg) | Note | Citation |

|---|---|---|---|

| Progressive Ratio Lever Pressing | Significantly Increased | Effects were greatest in animals with low baseline work output. | nih.govpsu.edunih.gov |

| Highest Ratio Achieved | Significantly Increased | ||

| Freely Available Chow Intake | Decreased | Indicates a shift in choice towards the higher-effort, higher-reward option. | nih.govpsu.edunih.gov |

Models of Addiction and Reinforcement

This compound's efficacy as a smoking cessation aid has prompted significant preclinical research into its effects in animal models of addiction and reinforcement. These studies often utilize drug self-administration paradigms, where animals learn to perform a response (e.g., lever press) to receive an infusion of a drug.

Studies have shown that this compound can attenuate the reinforcing effects of several drugs of abuse. In rats, high doses of this compound were found to attenuate the self-administration of cocaine in extended-access sessions for both males and females. nih.gov Similarly, this compound has been shown to decrease methamphetamine-maintained responding in rats. researchgate.net

This compound's effects are not limited to psychostimulants. In nonhuman primates, chronic treatment with this compound selectively decreased the self-administration of a nicotine (B1678760) and cocaine mixture. nih.gov The mechanism for these effects is thought to be multifaceted, involving both the attenuation of withdrawal symptoms and a reduction in the reinforcing properties of the abused substance, partly through its actions as a dopamine and norepinephrine (B1679862) reuptake inhibitor and a nicotinic acetylcholine (B1216132) receptor antagonist. researchgate.netnih.gov

| Drug of Abuse | Animal Model | Effect of this compound | Citation |

|---|---|---|---|

| Cocaine | Rat Self-Administration | Attenuated cocaine self-administration at high doses. | nih.gov |

| Methamphetamine | Rat Self-Administration | Decreased methamphetamine-maintained responding. | researchgate.net |

| Nicotine + Cocaine Mixture | Nonhuman Primate Self-Administration | Selectively decreased self-administration of the mixture. | nih.gov |

Neurochemical Studies in Animal Brain

To understand the behavioral effects of this compound, it is essential to examine its direct actions on neurotransmitter systems in the brain. Techniques such as microdialysis and synaptosomal uptake assays have been pivotal in this regard.

Microdialysis Studies of Neurotransmitter Release

In vivo microdialysis is a technique that allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals. Studies using this method have consistently demonstrated that this compound administration increases the synaptic availability of dopamine and norepinephrine.

Acute administration of this compound has been shown to significantly increase extracellular concentrations of both dopamine and norepinephrine in key brain regions of the mesocorticolimbic system in rats, including the hypothalamus, nucleus accumbens, and prefrontal cortex. researchgate.net For example, one study reported that a 10 mg/kg dose of this compound alone increased dopamine levels to 260% of baseline in the prefrontal cortex and 224% in the nucleus accumbens. researchgate.net These findings provide direct evidence for this compound's role as a dual reuptake inhibitor in a living brain and link its behavioral effects to the enhancement of catecholamine neurotransmission in circuits critical for mood, motivation, and reward. nih.gov

| Brain Region | Neurotransmitter | % Increase from Baseline (this compound 10 mg/kg) | Citation |

|---|---|---|---|

| Hypothalamus (Ht) | Dopamine (DA) | >350% | researchgate.net |

| Norepinephrine (NE) | >350% | ||

| Prefrontal Cortex (Pfc) | Dopamine (DA) | ~260% | |

| Nucleus Accumbens (Acb) | Dopamine (DA) | ~224% | researchgate.net |

| *Data for hypothalamus represents potentiation by fluoxetine (B1211875) pre-treatment. |

Synaptosomal Uptake Assays

Synaptosomes are isolated nerve terminals that provide an in vitro preparation for studying the process of neurotransmitter reuptake. Assays using synaptosomes allow for a direct measurement of a compound's potency in inhibiting the transporter proteins responsible for clearing neurotransmitters from the synapse.

These assays have confirmed that this compound is an inhibitor of both dopamine and norepinephrine transporters. Studies using rat brain synaptosomes have determined the half-maximal inhibitory concentration (IC50) for this compound's blockade of dopamine uptake to be approximately 2 µM, and for norepinephrine uptake to be approximately 5 µM. researchgate.net Further research on human transporters expressed in cell lines has yielded similar findings, with IC50 values for this compound at the human dopamine transporter reported in the range of 1200-1567 nM and at the human norepinephrine transporter around 1850 nM. guidetopharmacology.org These studies demonstrate this compound's direct interaction with these transporters, providing a clear neurochemical mechanism for its ability to increase synaptic concentrations of dopamine and norepinephrine. nih.gov

| Preparation | Transporter | IC50 Value | Citation |

|---|---|---|---|

| Rat Brain Synaptosomes | Dopamine (DA) Uptake | ~2 µM | researchgate.net |

| Norepinephrine (NE) Uptake | ~5 µM | ||

| Human Transporters (in cell lines) | Dopamine Transporter (DAT) | 1200 - 1567 nM | guidetopharmacology.org |

| Norepinephrine Transporter (NET) | ~1850 nM |

Molecular and Cellular Research

Investigations into the molecular effects of this compound have identified its capacity to modulate the expression of various genes, both within and outside the central nervous system. In vitro experiments demonstrated that this compound can activate the transcription factors SREBF1 and SREBF2 (Sterol Regulatory Element-Binding Transcription Factor 1 and 2), which are integral to the regulation of lipid biosynthesis. clinpgx.org Furthermore, this compound has been shown to increase the expression of the immediate early gene c-Fos (FOS) in both cell culture and in the rat brain, indicating an impact on neuronal activation and signal transduction pathways. clinpgx.org

In a preclinical model of chronic renal injury in rats, long-term administration of this compound led to the upregulation of several genes, including Ddah1 (dimethylarginine dimethylaminohydrolase 1), Oatp4c1 (organic anion transporting polypeptide 4c1), Oct2 (organic cation transporter 2), and Mate1 (multidrug and toxin extrusion protein 1). researchgate.net

Studies using human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) found that this compound treatment resulted in increased mRNA expression for Toll-like receptors TLR2 and TLR4, as well as for components of the Janus kinase/signal transducer and activator of transcription pathway, specifically JAK2 and STAT3. semanticscholar.org The same study also noted increased gene expression for several cytokines. semanticscholar.org

The therapeutic effects of many antidepressant agents are increasingly linked to their ability to promote structural and functional neuronal plasticity. academicjournals.org Preclinical research supports the hypothesis that antidepressants may exert their effects by enhancing neuroplasticity, thereby allowing for the remodeling of neural circuits that may be impaired in depressive states. academicjournals.org This process is thought to involve the up-regulation of critical signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway, and an increase in the expression of neurotrophic factors. academicjournals.org

Key mediators in this process are the transcription factor cAMP response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF), both of which are central to neuronal survival, growth, and plasticity. academicjournals.org Animal studies have provided evidence that hippocampal neurogenesis, the generation of new neurons in the hippocampus, may be a necessary component for the behavioral effects of some antidepressants. nih.gov While direct studies extensively detailing this compound's specific impact on neurogenesis markers are part of a broader field of antidepressant research, its classification and mechanisms of action align with the general findings that antidepressants can play a neuroprotective role by fostering neuroplasticity. nih.govacademicjournals.org

This compound has demonstrated significant anti-inflammatory properties across various preclinical animal models. In a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation, this compound administration profoundly lowered the in vivo levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-1 beta (IL-1β). mssm.edu Concurrently, this compound treatment increased the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.netmssm.edu The mechanism for TNF-α suppression appears to be linked to this compound's neurochemical effects, as the anti-inflammatory action was significantly diminished by the administration of beta-adrenergic or dopamine D1 receptor antagonists. mssm.edu

Similar immunomodulatory effects were observed in a rat model of cerebral ischemia/reperfusion. In these animals, this compound reduced brain levels of IL-1β, TNF-α, and interleukin-6 (IL-6) while upregulating IL-10. researchgate.net In other models, this compound has been shown to inhibit carrageenan-induced paw edema in rats, further supporting its anti-inflammatory potential. nih.govnih.gov

It is noteworthy that some in vitro research using human cells has suggested a more complex, potentially pro-inflammatory role at certain concentrations, highlighting the importance of the specific model system in evaluating immunomodulatory effects. semanticscholar.org

Table 2: Modulation of Inflammatory Markers by this compound in Animal Models

| Animal Model | Pro-Inflammatory Markers | Effect | Anti-Inflammatory Markers | Effect | Reference |

|---|---|---|---|---|---|

| LPS-Induced Inflammation (Mouse) | TNF-α, IFN-γ, IL-1β | ↓ Decreased | IL-10 | ↑ Increased | mssm.edu |

| Cerebral Ischemia/Reperfusion (Rat) | IL-1β, TNF-α, IL-6 | ↓ Decreased | IL-10 | ↑ Increased | researchgate.net |

| LPS-Induced Inflammation (Animal Model) | Proinflammatory Cytokines, NO | ↓ Decreased | IL-10 | ↑ Increased | researchgate.net |

| Carrageenan-Induced Paw Edema (Rat) | Edema (General Inflammation) | ↓ Decreased | Not Assessed | N/A | nih.govnih.gov |

Clinical Research on Bupropion S Efficacy and Mechanisms

Neuroimaging Studies

Neuroimaging technologies have enabled researchers to observe the functional and neurochemical changes induced by bupropion (B1668061) in the human brain, offering a window into its therapeutic effects.

Functional Magnetic Resonance Imaging (fMRI) studies have been pivotal in understanding how this compound modulates brain activity, particularly in regions associated with emotion, reward, and executive function.

In patients with Major Depressive Disorder (MDD), eight weeks of treatment with this compound XL was shown to reduce blood-oxygen-level-dependent (BOLD) activation in several key brain regions during the processing of emotional distractors. These areas included the right orbital frontal cortex, left dorsomedial prefrontal cortex, right ventromedial prefrontal cortex, right anterior cingulate cortex, right inferior frontal cortex, right amygdala/parahippocampal area, right caudate, right fusiform gyrus, and left posterior cingulate. Notably, the reduction in amygdala activation correlated with improvements in scores on the Hamilton Rating Scale for Depression (HAM-D), suggesting a direct link between this compound's therapeutic effects and its ability to modulate limbic circuitry.

Another fMRI study investigated the effects of this compound on brain activation in response to cigarette-related cues in smokers. Compared to a placebo group, participants treated with this compound who were actively resisting cravings showed significantly reduced activation in the left ventral striatum, right medial orbitofrontal cortex, and bilateral anterior cingulate cortex. This suggests that this compound may aid in smoking cessation by attenuating the neural response to smoking cues in brain regions critical for reward and craving.

Furthermore, research on auditory affective processing has revealed that a single dose of this compound, when compared to a placebo, led to greater activation in the left insula and right superior temporal gyrus in response to emotional voices. Specifically, a more pronounced activation of the positive emotional circuit was observed in the superior temporal gyrus and middle frontal gyrus, indicating that this compound may enhance the cerebral processing of positive emotional stimuli.

A deep learning model utilizing pretreatment task-based fMRI data has been developed to predict individual responses to this compound. nih.govaamontillo.net This model identified the medial frontal cortex, amygdala, cingulate cortex, and striatum as key regions for predicting treatment outcomes. nih.govaamontillo.net

Table 1: Summary of fMRI Studies on this compound's Effects on Brain Activation

| Study Focus | Population | Key Findings | Brain Regions Implicated |

|---|---|---|---|

| Emotional Processing in MDD | Patients with MDD | Reduced BOLD activation to emotional distracters; amygdala activation correlated with improved depression scores. | Right orbital frontal cortex, left dorsomedial prefrontal cortex, right ventromedial prefrontal cortex, right anterior cingulate cortex, right inferior frontal cortex, right amygdala/parahippocampal area, right caudate, right fusiform gyrus, left posterior cingulate. |

| Smoking Cue Reactivity | Smokers | Reduced activation in response to smoking cues when resisting craving. | Left ventral striatum, right medial orbitofrontal cortex, bilateral anterior cingulate cortex. |

| Auditory Affective Processing | Healthy Volunteers | Increased activation in response to emotional voices, particularly positive ones. | Left insula, right superior temporal gyrus, middle frontal gyrus. |

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are neuroimaging techniques that allow for the quantification of neurotransmitter transporter occupancy by drugs like this compound. Several studies have utilized these methods to measure the extent to which this compound binds to the dopamine (B1211576) transporter (DAT) in the brain.

A PET study involving depressed patients found that this compound treatment resulted in a striatal DAT occupancy of approximately 14%. Similarly, SPECT studies have reported DAT occupancy rates in the range of 20% to 25%. One SPECT study using [99mTc]Tc-TRODAT-1 in patients with major depression confirmed these findings. Another SPECT study observed an average DAT occupancy of 20.84% after four weeks of this compound treatment.

Interestingly, the relatively low level of DAT occupancy has led some researchers to question whether this is the primary mechanism behind this compound's therapeutic effects. One case study using [123I]FP-CIT SPECT demonstrated that therapeutic doses of this compound could reduce the binding of the radiotracer to the striatal dopamine transporter by approximately 45-50%, an effect that was reversible after discontinuing the medication.

Table 2: Summary of PET and SPECT Studies on this compound's Dopamine Transporter (DAT) Occupancy

| Imaging Technique | Tracer | Population | Key Findings |

|---|---|---|---|

| PET | [11C]C-RTI32 | Depressed Patients | Striatal DAT occupancy of approximately 14%. |

| SPECT | [99mTc]Tc-TRODAT-1 | Patients with Major Depression | Average DAT occupancy of 20.84%. |

| SPECT | Not specified | Not specified | DAT occupancy in the range of 20% to 25%. |

Resting-state functional connectivity (rsFC) analysis is an fMRI technique that examines patterns of spontaneous brain activity to identify interconnected neural networks. Research into this compound's effects on rsFC has provided insights into its unique mechanism of action compared to other antidepressants.

In a study involving healthy volunteers, seven days of this compound administration was found to increase rsFC between the dorso-medial prefrontal cortex (dmPFC) and both the posterior cingulate cortex and the precuneus cortex. These regions are key components of the default mode network (DMN). This finding is in contrast to the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs), which have been shown to reduce rsFC in similar brain regions. This difference in effect on rsFC may help to explain why this compound is not typically associated with the emotional blunting that can be a side effect of SSRIs.

Further research in patients with MDD who received this compound for six weeks identified changes in rsFC between the cerebellar network and the left superior and middle temporal gyrus. Additionally, altered rsFC was observed between the insula and areas within the sensorimotor and occipital cortices, as well as the precuneus.

Identifying reliable neurobiological predictors of treatment response to this compound is a key area of research aimed at personalizing antidepressant therapy.

Pretreatment fMRI data has shown promise in predicting which individuals with MDD will respond favorably to this compound. nih.govaamontillo.net A deep learning model was able to predict changes in HAMD scores based on pretreatment task-based fMRI, with the medial frontal cortex, amygdala, cingulate cortex, and striatum being among the most important predictive regions. nih.govaamontillo.net

Functional brain asymmetry, as measured by dichotic listening tests, has also been explored as a predictor of this compound response. One study found that depressed patients who responded to this compound had a significantly larger left-hemisphere advantage for processing words compared to non-responders.

In the realm of biomarkers, inflammatory markers have emerged as potential predictors of antidepressant response. Specifically, elevated levels of C-reactive protein (CRP), a marker of systemic inflammation, may predict a more favorable response to this compound. gatewaypsychiatric.com Studies have suggested that a baseline CRP level above 1 mg/L is associated with better outcomes with this compound compared to SSRIs. gatewaypsychiatric.com In one trial, higher baseline CRP levels were associated with lower depression severity following treatment with a combination of this compound and an SSRI. nih.gov

Pharmacogenomic and Biomarker Research

Pharmacogenomic research investigates how genetic variations influence an individual's response to medications. For this compound, this field has focused on genes primarily involved in its metabolism and its mechanism of action.

Genetic polymorphisms in several key genes have been associated with variability in this compound's efficacy and metabolism.

CYP2B6: The cytochrome P450 2B6 (CYP2B6) enzyme is primarily responsible for metabolizing this compound to its active metabolite, hydroxythis compound (B195616). gatewaypsychiatric.com Genetic polymorphisms in the CYP2B6 gene can significantly alter this metabolic process. For instance, the CYP2B66* allele is associated with reduced enzyme function, leading to lower exposure to hydroxythis compound. gatewaypsychiatric.com Similarly, individuals classified as poor or intermediate metabolizers based on their CYP2B6 genotype have been found to have decreased exposure to hydroxythis compound. gatewaypsychiatric.com The CYP2B64* allele, on the other hand, has been linked to higher clearance of this compound.

DAT (Dopamine Transporter, encoded by SLC6A3): As the primary target of this compound, variations in the dopamine transporter gene (SLC6A3) have been investigated for their role in treatment response. A significant association has been found between a single nucleotide polymorphism (SNP) in the SLC6A3 gene (rs6347) and response to this compound treatment for depression.

HTR2A (Serotonin Receptor 2A): The serotonin system also appears to play a role in this compound's effects. A SNP within the serotonin receptor 2A gene (HTR2A), rs2770296, has been significantly associated with remission in patients with MDD treated with this compound.

MAOA (Monoamine Oxidase A) and COMT (Catechol-O-Methyltransferase): These enzymes are involved in the degradation of catecholamines like dopamine and norepinephrine (B1679862). While some research has suggested a potential role for MAOA gene variants in placebo response, other studies have focused on COMT. Haplotypes of two SNPs in the COMT gene (rs737865 and rs165599) have been found to predict the efficacy of this compound for smoking cessation. In another study on MDD, high-dose this compound was beneficial for patients with Val/Val or Met/Val COMT gene variants, but not for those with the Met/Met variant.

CHRNA4 (Cholinergic Receptor Nicotinic Alpha 4 Subunit): Given this compound's use in smoking cessation, genes related to nicotinic receptors have been of interest. While some studies have explored the association between polymorphisms in the CHRNA4 gene and smoking cessation outcomes, the results have not consistently demonstrated a significant link specifically for this compound treatment when compared to other therapies. One study found that prescribing smoking cessation drugs based on the CYP2B6 rs2279343 polymorphism for this compound or the CHRNA4 rs1044396 polymorphism for varenicline (B1221332) was not superior to simply prescribing varenicline.

Table 3: Summary of Key Genetic Polymorphisms and Their Association with this compound Response

| Gene | Polymorphism/Allele | Associated Effect | Clinical Context |

|---|---|---|---|

| CYP2B6 | CYP2B66* | Reduced enzyme function, lower hydroxythis compound exposure. gatewaypsychiatric.com | Metabolism |

| CYP2B64* | Higher this compound clearance. | Metabolism | |

| DAT (SLC6A3) | rs6347 | Associated with treatment response. | Depression |

| HTR2A | rs2770296 | Associated with remission. | Depression |

| COMT | rs737865 & rs165599 haplotypes | Predicts efficacy of this compound. | Smoking Cessation |

| Val/Val or Met/Val variants | Beneficial response to high-dose this compound. | Depression |

Biomarkers for Predicting Efficacy and Adverse Effects

The prediction of patient response to this compound is a significant area of clinical research, aiming to move beyond the traditional trial-and-error approach in treating depression. Key areas of investigation include pharmacogenomics and neuroimaging.

Pharmacogenomic research has focused on genes encoding the cytochrome P450 (CYP450) drug-metabolizing enzymes. mdpi.com Genetic variations in these enzymes can alter how individuals metabolize antidepressants, affecting drug plasma concentrations and, consequently, efficacy and tolerability. mdpi.com Specifically, enzymes like CYP2D6 and CYP2B6 are relevant to this compound's metabolism. mdpi.com Variations in these genes can lead to different metabolic rates, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which may influence therapeutic outcomes and the likelihood of adverse effects. mdpi.com

Neuroimaging, particularly functional magnetic resonance imaging (fMRI), has emerged as a promising tool for identifying predictive biomarkers. One study developed a deep learning model using pretreatment task-based fMRI data to predict whether a patient would respond favorably to this compound. nih.gov The model was able to predict the 8-week change in the Hamilton Rating Scale for Depression (HAMD) score with significant accuracy, explaining 26% of the variance in treatment response. nih.gov Another study utilizing fMRI data combined with clinical and demographic measures developed a predictive algorithm that achieved a variance explanation (R²) of 34% for this compound response, highlighting activity in brain regions such as the prefrontal cortex, orbitofrontal cortex, and cingulate gyrus. psychiatrist.com These findings suggest that pretreatment brain function patterns could serve as a valuable biomarker to guide the selection of this compound therapy. nih.govpsychiatrist.com

| Biomarker Type | Method/Marker | Key Findings |

| Pharmacogenomic | Genetic variations in CYP450 enzymes (e.g., CYP2D6, CYP2B6) | Can alter drug metabolism, leading to variations in drug efficacy and side effect profiles. mdpi.com |

| Neuroimaging | Pretreatment functional MRI (fMRI) | A deep learning model predicted this compound response with an R² of 0.26. nih.gov An algorithm combining fMRI and clinical data achieved an R² of 0.34 for predicting this compound response. psychiatrist.com |

Combination Pharmacotherapy Research

This compound Augmentation of Other Antidepressants (e.g., SSRIs, SNRIs)

The strategy of adding this compound to an existing selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) regimen is a common clinical practice for patients with an incomplete response to monotherapy. nih.gov The rationale is based on this compound's unique mechanism of inhibiting norepinephrine and dopamine reuptake, which complements the serotonergic action of SSRIs and SNRIs. nih.gov

However, the evidence for the efficacy of this augmentation strategy in improving depressive symptoms is mixed. Open-label trials have suggested that the combination is effective for patients refractory to monotherapy. nih.govresearchgate.net Conversely, some systematic reviews and meta-analyses have concluded that this compound augmentation is no more effective than placebo in achieving depression response or remission. psychsnaps.com One 2022 meta-analysis found that antidepressant combinations including this compound were not associated with improved efficacy compared to monotherapy. psychsnaps.com

Despite the debate over its efficacy for augmenting antidepressant response, there is stronger evidence that this compound can be effective in mitigating certain side effects of SSRIs and SNRIs, particularly sexual dysfunction. nih.govpsychsnaps.com

| Study Type | Key Findings on Efficacy |

| Open-Label Trials | Suggest that combination treatment with this compound and an SSRI or SNRI is effective for treatment-refractory MDD. nih.govresearchgate.net |

| Systematic Reviews & Meta-Analyses | Concluded that this compound was no more likely than placebo to result in depression response or remission. psychsnaps.com A 2022 analysis found this compound combinations were not superior to monotherapy. psychsnaps.com |

| Side Effect Mitigation | Controlled and open-label studies support this compound's effectiveness in reversing antidepressant-associated sexual dysfunction. nih.gov |

Combined Therapy with Naltrexone (B1662487) for Specific Indications (e.g., appetite regulation)

The combination of this compound and naltrexone is specifically researched for its effects on appetite regulation and weight management. The mechanistic hypothesis involves two key brain regions: the arcuate nucleus of the hypothalamus and the mesolimbic dopamine reward circuit. mdpi.com

This compound stimulates the pro-opiomelanocortin (POMC) neurons in the hypothalamus, which helps to reduce appetite. nih.gov Naltrexone, an opioid antagonist, is thought to augment this effect by blocking the autoinhibitory feedback loop on these POMC neurons, which is mediated by β-endorphin. nih.gov This dual action is believed to lead to a more sustained reduction in appetite and enhanced control over eating behaviors. mdpi.comnih.gov

Clinical studies have demonstrated that this combination therapy leads to significant and sustained weight loss in overweight and obese individuals when compared to placebo or either drug as a monotherapy. nih.govtandfonline.com A meta-analysis showed that the naltrexone-bupropion combination was associated with a statistically significant reduction in weight and Body Mass Index (BMI). mdpi.com

| Component | Mechanism of Action in Appetite Regulation |

| This compound | Stimulates pro-opiomelanocortin (POMC) neurons in the hypothalamus to reduce appetite. nih.gov |

| Naltrexone | As a μ-opioid antagonist, it is hypothesized to block β-endorphin-mediated autoinhibition of POMC neurons, thereby augmenting this compound's effect. nih.gov |

| Combined Effect | Modulates the central nervous system to produce sustained appetite reduction and better control of eating. mdpi.comnih.gov |

Co-administration with Dextromethorphan (B48470): Mechanistic Synergy (e.g., CYP2D6 inhibition and NMDA receptor antagonism)

The combination of this compound and dextromethorphan represents a novel approach to antidepressant therapy, leveraging a significant pharmacokinetic interaction to create a synergistic therapeutic effect. The mechanism is not fully understood, but it is centered on this compound's potent inhibition of the CYP2D6 enzyme. auvelityhcp.comnih.gov

Dextromethorphan is rapidly metabolized by CYP2D6, which limits its systemic bioavailability and therapeutic window. nih.gov By competitively inhibiting this enzyme, this compound significantly increases the plasma concentration of dextromethorphan and extends its half-life from approximately 4 hours to 22 hours. nih.govpsychopharmacologyinstitute.com

This increased bioavailability allows dextromethorphan to exert its primary pharmacodynamic effects, which include uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism and sigma-1 receptor agonism. nih.govresearchgate.net The modulation of the glutamatergic system via NMDA antagonism is a key mechanism thought to produce rapid antidepressant effects. nih.gov Clinical trials have shown that the dextromethorphan-bupropion combination leads to significant and rapid reductions in depressive symptoms compared to placebo or this compound monotherapy, with improvements seen within the first two weeks of treatment. nih.govpsychiatryonline.org

| Component | Role in Mechanistic Synergy |

| This compound | Acts as a potent and competitive inhibitor of the CYP2D6 enzyme. nih.govpsychopharmacologyinstitute.com |

| Dextromethorphan | An NMDA receptor antagonist and sigma-1 receptor agonist whose bioavailability is significantly increased by CYP2D6 inhibition. nih.govresearchgate.net |

| Synergistic Effect | This compound elevates and sustains dextromethorphan levels, enabling its glutamatergic and other multimodal activities to produce a rapid antidepressant effect. nih.govpsychiatryonline.org |

Neuropsychological and Cognitive Function Studies

Impact on Executive Function and Attention

Research into this compound's effects on cognition suggests a potential for positive impact, particularly in domains affected by depression such as executive function and attention. The neurocognitive deficits associated with mood disorders often include impairments in effortful attention, executive function, and information processing speed. nih.gov